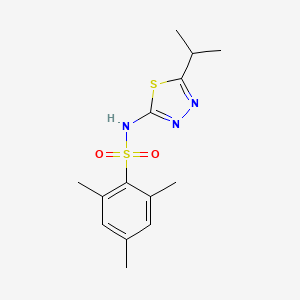![molecular formula C14H17ClFNOS B5852900 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT137690 and is a potent inhibitor of the protein kinases CHK1 and CHK2.
Wirkmechanismus
CCT137690 inhibits CHK1 and CHK2 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CHK1 and CHK2 also leads to the accumulation of DNA damage, making cancer cells more susceptible to DNA-damaging agents.
Biochemical and Physiological Effects
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents and radiation therapy. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
CCT137690 has several advantages for lab experiments. It is a potent and selective inhibitor of CHK1 and CHK2, making it a valuable tool for studying the DNA damage response pathway. CCT137690 has also been shown to have minimal toxicity in normal cells, making it a safe compound to work with. However, CCT137690 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, the synthesis of CCT137690 is complex and requires specialized equipment, which may limit its availability.
Zukünftige Richtungen
For research on CCT137690 include the development of combination therapies, identification of biomarkers, and optimization of the synthesis method.
Synthesemethoden
The synthesis of CCT137690 involves a series of chemical reactions. The starting material is 2-chloro-6-fluorobenzyl alcohol, which is reacted with thioacetic acid to form the thioester intermediate. The thioester intermediate is then reacted with cyclopentylamine and acetic anhydride to form the final product, 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide. The synthesis of CCT137690 has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been extensively studied for its potential applications in cancer therapy. The protein kinases CHK1 and CHK2 are involved in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of CHK1 and CHK2 can sensitize cancer cells to DNA-damaging agents, making CCT137690 a potential chemotherapeutic agent. CCT137690 has also been shown to enhance the efficacy of radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNOS/c15-12-6-3-7-13(16)11(12)8-19-9-14(18)17-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGUULMJVTCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5852828.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)


![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)




